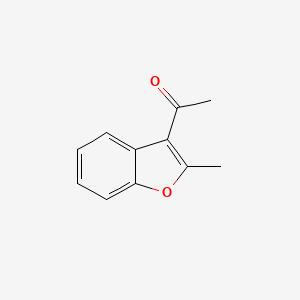

Ethanone, 1-(2-methyl-3-benzofuranyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethanone, 1-(2-methyl-3-benzofuranyl)-, is a type of heterocyclic organic compound. It is a colorless solid with a melting point of 93-95 °C. It is an important intermediate in the synthesis of various compounds, including drugs, dyes, and fragrances. It is also used in the production of polymers and other materials. Ethanone is a versatile compound that has been used in many scientific research applications.

科学的研究の応用

Anti-Tumor Activity

Benzofuran compounds, including 1-(2-Methylbenzofuran-3-yl)ethanone, have shown strong anti-tumor activities . For instance, benzofuran substituted chalcone compounds are important directions in anticancer drug research .

Antibacterial Activity

Benzofuran derivatives have been found to exhibit antibacterial activities . One of the synthesized derivatives showed moderate activity towards Gram-positive strains in antimicrobial studies .

Anti-Oxidative Activity

These compounds have demonstrated anti-oxidative activities, which can be beneficial in various health conditions related to oxidative stress .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities. For example, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity .

Cytotoxic Activity

Some derivatives of 1-(2-Methylbenzofuran-3-yl)ethanone have shown cytotoxic activity in various cancer cell lines . This suggests their potential use in cancer treatment.

Pro-Oxidative Effects

Certain derivatives of this compound have pro-oxidative effects and increase reactive oxygen species in cancer cells . This property can be exploited for targeted cancer therapies.

Proapoptotic Properties

Some derivatives of 1-(2-Methylbenzofuran-3-yl)ethanone have shown proapoptotic properties, inducing apoptosis in cancer cells . This is another mechanism through which these compounds can be used in cancer treatment.

8. Inhibition of Proinflammatory Interleukin 6 (IL-6) Certain derivatives of this compound inhibit the release of proinflammatory interleukin 6 (IL-6) in cancer cells . This property can be beneficial in conditions where IL-6 plays a role in disease progression.

作用機序

Target of Action

Benzofuran derivatives have been shown to interact with a variety of biological targets, including the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family . EGFR plays a crucial role in cell proliferation and survival, making it a common target for anticancer drugs.

Mode of Action

Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives may interact with their targets in a way that inhibits cell growth or viral replication, although the specific mechanisms remain to be elucidated.

Biochemical Pathways

Given the reported biological activities of benzofuran derivatives, it is likely that these compounds affect pathways related to cell growth and survival, as well as immune response .

Result of Action

Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that these compounds may induce cell death, inhibit cell growth, or interfere with viral replication.

特性

IUPAC Name |

1-(2-methyl-1-benzofuran-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7(12)11-8(2)13-10-6-4-3-5-9(10)11/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBHRWJPACMELG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480788 |

Source

|

| Record name | Ethanone, 1-(2-methyl-3-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-(2-methyl-3-benzofuranyl)- | |

CAS RN |

40484-98-8 |

Source

|

| Record name | Ethanone, 1-(2-methyl-3-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)